1-(Difluoromethyl)-8-methylnaphthalene
CAS No.:
Cat. No.: VC15986269
Molecular Formula: C12H10F2
Molecular Weight: 192.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10F2 |
|---|---|
| Molecular Weight | 192.20 g/mol |
| IUPAC Name | 1-(difluoromethyl)-8-methylnaphthalene |
| Standard InChI | InChI=1S/C12H10F2/c1-8-4-2-5-9-6-3-7-10(11(8)9)12(13)14/h2-7,12H,1H3 |
| Standard InChI Key | FLRTVDCYWKHEPM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)C=CC=C2C(F)F |
Introduction
Structural and Chemical Identity
1-(Difluoromethyl)-8-methylnaphthalene (C₁₂H₁₀F₂) belongs to the class of disubstituted naphthalenes, where steric and electronic effects between the 1- and 8-position substituents influence its conformational dynamics. The difluoromethyl group introduces strong electron-withdrawing characteristics, while the methyl group at the 8-position contributes steric hindrance, potentially leading to atropisomerism in certain configurations . Key structural parameters include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₁₀F₂ |
| Molecular Weight | 192.20 g/mol |
| Substituent Effects | -CF₂H (σₚ = 0.43), -CH₃ (σₚ = -0.07) |
| Predicted LogP | ~3.8 (estimated via group contribution) |
The peri-substitution pattern (1,8-positions) creates a sterically crowded environment, which may restrict rotational freedom and stabilize non-planar conformers .
Synthetic Methodologies
While no explicit protocols for 1-(difluoromethyl)-8-methylnaphthalene are documented, its synthesis can be inferred from analogous naphthalene derivatives :
Difluoromethylation Strategies
Physicochemical Properties
Experimental data for the title compound remains scarce, but properties can be extrapolated from analogs:
Spectroscopic Characteristics
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¹⁹F NMR: Expected δ ≈ -110 to -120 ppm (similar to 2-(difluoromethyl)naphthalene).
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UV-Vis: Absorption maxima near 270–290 nm due to π→π* transitions in the naphthalene core .
Thermal Stability
Differential scanning calorimetry (DSC) of related compounds shows decomposition onset at ~250°C, suggesting comparable stability.
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Toluene | 45–50 |
| Ethanol | 8–10 |
| Water | <0.1 |
The low aqueous solubility necessitates formulation strategies for biological applications.
Applications in Materials Science
Organic Electronics
1-(Difluoromethyl)-8-methylnaphthalene’s electron-deficient aromatic system makes it a candidate for:
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OLED Emissive Layers: Difluoromethyl groups enhance electron injection capabilities, potentially improving device efficiency .
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Nonlinear Optical Materials: The polarized C-F bonds may contribute to second-harmonic generation (SHG) activity .
Supramolecular Chemistry
The peri-substitution pattern enables π-stacking interactions, useful in:
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Host-Guest Systems: Stabilizing charge-transfer complexes with electron-rich arenes .
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Metal-Organic Frameworks (MOFs): As a rigid linker for constructing porous materials .
Biological Relevance
Toxicity Considerations
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Acute Toxicity: Predicted LD₅₀ (rat, oral) ≈ 500–800 mg/kg (similar to 1-methylnaphthalene) .
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Environmental Persistence: Estimated half-life in soil: 60–90 days .
Comparative Analysis with Structural Analogs
Future Research Directions
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Stereoselective Synthesis: Developing catalysts to control atropisomerism in peri-substituted naphthalenes.
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Device Integration: Testing in prototype OLEDs and photovoltaic cells.
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Biological Screening: Evaluating antifungal and anticancer activity in vitro.
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